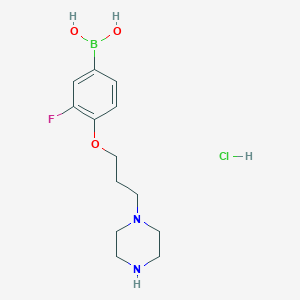

Acide (3-fluoro-4-(3-(pipérazin-1-yl)propoxy)phényl)boronique chlorhydrate

Vue d'ensemble

Description

(3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride is a useful research compound. Its molecular formula is C13H21BClFN2O3 and its molecular weight is 318.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse Organique

Le composé est un type d'acide boronique, qui sont couramment utilisés en synthèse organique . Ils sont particulièrement utiles dans les réactions de couplage croisé de Suzuki-Miyaura, qui sont utilisées pour former des liaisons carbone-carbone .

Découverte de Médicaments

Les acides boroniques, y compris ce composé, sont souvent utilisés dans la découverte de médicaments en raison de leur capacité à former des liaisons covalentes réversibles avec les protéines . Cela les rend utiles dans le développement d'inhibiteurs de protéases, qui constituent une classe de médicaments antiviraux.

Études de Fluorescence

La présence de l'atome de fluor dans le composé pourrait potentiellement le rendre utile dans les études de fluorescence. Les composés contenant du fluor présentent souvent des propriétés photophysiques uniques, ce qui les rend utiles comme sondes fluorescentes dans la recherche biologique .

Science des Matériaux

Les acides boroniques sont connus pour former des esters boroniques avec les diols, ce qui peut être exploité dans la création de matériaux covalents dynamiques . Ces matériaux ont la capacité de se réparer et de répondre à leur environnement.

Recherche Biologique

La partie pipérazine dans le composé est une caractéristique commune de nombreux composés biologiquement actifs . La pipérazine et ses dérivés sont connus pour présenter une large gamme de propriétés pharmacologiques, notamment des activités antivirales, antifongiques et anticancéreuses.

Chimie Analytique

Les acides boroniques peuvent se lier aux diols de manière réversible, ce qui a été exploité dans le développement de capteurs pour la détection des glucides . Cela pourrait potentiellement être une application de ce composé en chimie analytique.

Mécanisme D'action

Target of Action

Boronic acids and their derivatives are known to be utilized in suzuki-miyaura coupling reactions .

Mode of Action

Boronic acids, including this compound, are known to participate in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

Boronic acids are known to participate in suzuki-miyaura coupling reactions , which are widely used in organic synthesis. These reactions can lead to the formation of various organic compounds, potentially affecting multiple biochemical pathways.

Result of Action

As a boronic acid derivative, it is likely to participate in suzuki-miyaura coupling reactions , leading to the formation of new organic compounds. The resulting compounds could have various effects depending on their structure and the biological system in which they are introduced.

Analyse Biochimique

Biochemical Properties

(3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor or modulator . The boronic acid moiety in the compound allows it to form reversible covalent bonds with the active sites of these enzymes, thereby influencing their activity. Additionally, the piperazine group enhances its binding affinity to certain proteins, making it a valuable tool in biochemical assays .

Cellular Effects

The effects of (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases . By modulating these pathways, it can affect gene expression and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .

Molecular Mechanism

At the molecular level, (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by forming reversible covalent bonds with the active sites of target enzymes . This interaction can lead to the inhibition of enzyme function, thereby affecting downstream signaling pathways. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models. Its stability and activity may decrease over extended periods, necessitating careful handling and storage .

Dosage Effects in Animal Models

The effects of (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cytotoxicity and adverse impacts on organ function . These threshold effects highlight the importance of dose optimization in experimental settings.

Metabolic Pathways

(3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions are crucial for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues can influence its activity and efficacy .

Subcellular Localization

(3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity, as it allows the compound to interact with its target enzymes and proteins within the appropriate cellular context .

Activité Biologique

(3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry and pharmacology. Its unique structural characteristics, including a fluorine atom, a piperazine ring, and a boronic acid group, contribute to its potential biological activities. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHBFNO

- Molecular Weight : 309.15 g/mol

- CAS Number : 1704064-06-1

The compound's structure allows it to form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The piperazine moiety enhances its interaction with various biological receptors.

The mechanism of action involves:

- Enzyme Inhibition : The boronic acid group can interact with serine residues in active sites of enzymes, leading to reversible inhibition.

- Receptor Modulation : The piperazine ring facilitates interactions with neurotransmitter receptors, potentially influencing their activity.

Biological Activity

Research indicates that (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride exhibits various biological activities:

- Antibacterial Properties :

- Antitumor Activity :

- Neurological Effects :

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Antibacterial | Inhibition of beta-lactamases | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Neurological Effects | Modulation of neurotransmitter receptors |

Case Study: Antibacterial Efficacy

A study conducted on the effectiveness of various boronic acids against antibiotic-resistant bacteria indicated that derivatives similar to (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride showed significant inhibition against strains resistant to beta-lactam antibiotics. The study highlighted the importance of the boronic acid moiety in enhancing the antibacterial activity by disrupting bacterial cell wall synthesis .

Case Study: Antitumor Activity

In vitro studies demonstrated that (3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride could induce cell cycle arrest and apoptosis in human cancer cell lines. The mechanism was linked to the compound's ability to inhibit specific kinases involved in cell proliferation .

Propriétés

IUPAC Name |

[3-fluoro-4-(3-piperazin-1-ylpropoxy)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BFN2O3.ClH/c15-12-10-11(14(18)19)2-3-13(12)20-9-1-6-17-7-4-16-5-8-17;/h2-3,10,16,18-19H,1,4-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDGHBWBWNLTKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCN2CCNCC2)F)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.